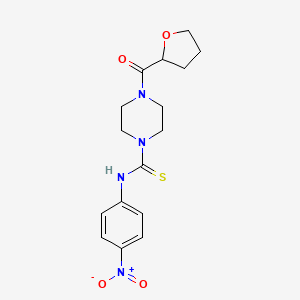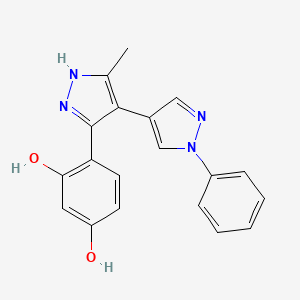![molecular formula C18H17Cl2NO3 B3960863 3-(4-chlorobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3960863.png)
3-(4-chlorobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
説明
3-(4-chlorobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid, also known as CB-13, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used in research to investigate the endocannabinoid system and potential therapeutic applications.
作用機序
3-(4-chlorobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid acts as a cannabinoid receptor agonist, binding to the CB1 receptor and activating downstream signaling pathways. This can result in a range of physiological and biochemical effects, including altered neurotransmitter release, changes in gene expression, and modulation of immune function.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. This compound has also been shown to modulate immune function, with potential applications in autoimmune disorders.
実験室実験の利点と制限
One advantage of 3-(4-chlorobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid is its high affinity for the CB1 receptor, which makes it a useful tool for investigating the endocannabinoid system. However, its potential for psychoactive effects may limit its use in certain experiments, and its synthetic nature may raise concerns about its safety and potential for off-target effects.
将来の方向性
There are several potential future directions for research on 3-(4-chlorobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another area of interest is its potential as a tool for investigating the endocannabinoid system and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of this compound and its limitations as a research tool.
科学的研究の応用
3-(4-chlorobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid has been used in scientific research to investigate its potential as a cannabinoid receptor agonist. Studies have shown that this compound has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This makes this compound a useful tool for investigating the endocannabinoid system and potential therapeutic applications.
特性
IUPAC Name |
4-(3-chloro-2-methylanilino)-3-[(4-chlorophenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-15(20)3-2-4-16(11)21-18(24)13(10-17(22)23)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYGUXMNQWIJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3960783.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3960796.png)
![4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine)](/img/structure/B3960803.png)
![5-(4-morpholinyl)-6-[3-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3960806.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B3960826.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B3960841.png)

![1-[(4-bromophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3960850.png)
![2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3960853.png)
![2-amino-4-[5-methyl-2-(methylthio)-3-thienyl]-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960858.png)

![2-[3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3960890.png)
